N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-benzotriazol-5-yl}-2-methylbenzamide
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Overview
Description
N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2-methylbenzamide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2-methylbenzamide typically involves multiple steps. One common method includes the reaction of 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid with appropriate reagents under controlled conditions . The process may involve esterification, followed by crystallization and purification steps to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound may utilize advanced techniques such as the use of metal composite oxide solid acid catalysts to optimize the esterification process. This method ensures high yield, easy separation of products, and recycling of catalysts, making the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the addition of hydrogen or removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2-methylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2-methylbenzamide include:
4-Dimethylaminopyridine (DMAP): A derivative of pyridine with similar functional groups.
4-Amino-N-[2-(diethylamino)ethyl]benzamide: Another compound with diethylamino and benzamide groups.
Uniqueness
What sets N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2-methylbenzamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C26H29N5O |
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Molecular Weight |
427.5 g/mol |
IUPAC Name |
N-[2-[4-(diethylamino)-2-methylphenyl]-6-methylbenzotriazol-5-yl]-2-methylbenzamide |
InChI |
InChI=1S/C26H29N5O/c1-6-30(7-2)20-12-13-25(19(5)14-20)31-28-23-15-18(4)22(16-24(23)29-31)27-26(32)21-11-9-8-10-17(21)3/h8-16H,6-7H2,1-5H3,(H,27,32) |
InChI Key |
HRVYCWKAXHOEJW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC=CC=C4C)C)C |
Origin of Product |
United States |
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